molecular formula C10H10BNO2 B11719147 [4-(1H-pyrrol-1-yl)phenyl]boronic acid

[4-(1H-pyrrol-1-yl)phenyl]boronic acid

Cat. No.: B11719147
M. Wt: 187.00 g/mol
InChI Key: WDWLAAFIZZQDHX-UHFFFAOYSA-N
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Description

[4-(1H-pyrrol-1-yl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The structure of this compound includes a phenyl ring substituted with a pyrrole group at the para position and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-pyrrol-1-yl)phenyl]boronic acid typically involves the following steps:

    Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a halogenated pyrrole derivative with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide.

    Borylation Reaction: Another approach involves the direct borylation of a pyrrole derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a transition metal catalyst like palladium or nickel.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions or borylation reactions using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(1H-pyrrol-1-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to form boronate esters or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Phenol derivatives.

    Reduction: Boronate esters.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: [4-(1H-pyrrol-1-yl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Biology and Medicine:

    Drug Development: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Bioconjugation: It is used in the modification of biomolecules for targeted drug delivery and diagnostic applications.

Industry:

    Material Science: this compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(1H-pyrrol-1-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with specific molecular targets, leading to the modulation of biological pathways and chemical reactions.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the pyrrole group and has different reactivity and applications.

    [4-(1H-pyrrol-1-yl)phenyl]boronic Ester: Similar structure but with an ester group instead of the boronic acid group.

Uniqueness:

    Reactivity: The presence of the pyrrole group in [4-(1H-pyrrol-1-yl)phenyl]boronic acid enhances its reactivity and allows for unique chemical transformations.

    Applications: Its unique structure makes it suitable for specific applications in drug development, catalysis, and material science, distinguishing it from other boronic acids.

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(4-pyrrol-1-ylphenyl)boronic acid

InChI

InChI=1S/C10H10BNO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8,13-14H

InChI Key

WDWLAAFIZZQDHX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N2C=CC=C2)(O)O

Origin of Product

United States

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